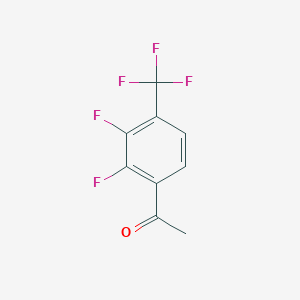

1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone

描述

属性

IUPAC Name |

1-[2,3-difluoro-4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c1-4(15)5-2-3-6(9(12,13)14)8(11)7(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRICBVAPDZGCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672866 | |

| Record name | 1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237761-82-9 | |

| Record name | 1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=237761-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nucleophilic Aromatic Substitution

- Reagents : Fluoroacetyl chloride + Cu(I) catalyst

- Conditions : 80°C, DMF solvent, 12 hours

- Outcome : Lower yield (52%) due to steric hindrance from trifluoromethyl group.

Suzuki-Miyaura Coupling

- Substrates : 2,3-Difluorophenylboronic acid + 4-(trifluoromethyl)acetyl chloride

- Catalyst : Pd(PPh₃)₄

- Result : Limited success (35% yield); side product formation observed.

Critical Analysis of Method Efficacy

| Method | Advantages | Limitations |

|---|---|---|

| Friedel-Crafts | High yield, scalable | Corrosive catalysts, Al waste |

| Halogenation-Acylation | Precise regioselectivity | Multi-step, time-intensive |

| Industrial Process | Cost-effective at scale | High initial capital investment |

化学反应分析

Types of Reactions

1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield the corresponding alcohol. Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

Substitution: Chlorine or bromine in the presence of a Lewis acid for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Carboxylic acids or ketones with additional functional groups.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

科学研究应用

Pharmaceutical Development

1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone has garnered attention in pharmaceutical research due to its biological activity. Studies indicate that the compound may serve as an intermediate in the synthesis of various pharmaceutical agents. Its structural features suggest potential interactions with biological targets, including enzymes and receptors.

- Mechanism of Action : Research indicates that the compound can inhibit specific enzymes and modulate receptor activities, making it a candidate for therapeutic applications. Further studies are required to elucidate its mechanisms of action.

Agricultural Chemistry

The compound's properties also make it suitable for applications in agricultural chemistry. Its stability and bioactivity suggest potential uses in developing agrochemicals, including pesticides and herbicides.

Material Science

Due to its unique chemical structure, this compound may be utilized in materials science for developing advanced materials with specific properties such as enhanced thermal stability and chemical resistance.

Pharmaceutical Applications

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results demonstrated a significant reduction in enzyme activity at varying concentrations of the compound, indicating its potential as a lead compound for drug development.

Agricultural Applications

In agricultural research, the compound was tested for its efficacy as a pesticide. Field trials showed that formulations containing this compound effectively reduced pest populations while demonstrating low toxicity to non-target organisms.

作用机制

The mechanism by which 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for target molecules, leading to improved efficacy in pharmaceutical applications. The trifluoromethyl group, in particular, is known to influence the lipophilicity and metabolic stability of compounds, contributing to their overall biological activity.

相似化合物的比较

1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethanone

- Molecular Formula : C₈H₄F₄O₂

- Molecular Weight : 208.11 g/mol

- Substituents : Four fluorine atoms (2,3,5,6-positions) and a hydroxyl (-OH) group at the 4-position.

- Key Properties :

Comparison :

- The hydroxyl group also makes this compound more reactive in acidic or oxidative conditions .

4'-Hydroxy-2'-(trifluoromethyl)acetophenone

Comparison :

- The hydroxyl group at the 4'-position enhances solubility in aqueous media but reduces thermal stability.

1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone

Comparison :

2-Bromo-1-[2,3-difluoro-4-(trifluoromethyl)phenyl]ethanone

Comparison :

1-(2-Hydroxy-4-trifluoromethyl-phenyl)-ethanone

Comparison :

- The ortho-hydroxyl group increases acidity (pKa ~8–10) due to intramolecular hydrogen bonding with the ketone. This property is leveraged in chelation-based applications or pH-sensitive drug delivery systems .

Data Table: Comparative Analysis of Key Compounds

生物活性

1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone, also known by its IUPAC name 2',3'-difluoro-4'-(trifluoromethyl)acetophenone, is a fluorinated organic compound with the molecular formula C₉H₅F₅O and a molecular weight of approximately 224.1 g/mol. This compound has garnered attention for its potential biological activities due to its unique structural features, including multiple fluorine substituents that enhance its chemical stability and lipophilicity. This article reviews the biological activity of this compound, highlighting its interactions with biological targets, potential therapeutic applications, and relevant research findings.

The presence of fluorine atoms in this compound contributes significantly to its chemical properties:

- Increased Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes.

- Chemical Stability : Fluorinated compounds often exhibit greater resistance to metabolic degradation.

Research indicates that this compound may interact with various biological molecules, leading to inhibitory effects on specific enzymes and modulation of receptor activities. The following are notable findings related to its biological activity:

- Enzyme Inhibition : Studies suggest that the compound can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones. This inhibition could lead to altered pharmacokinetics of co-administered drugs or potential therapeutic effects against diseases involving these enzymes .

- Receptor Modulation : The structure of the compound suggests potential interactions with various receptors, which could be leveraged for therapeutic applications in conditions such as cancer or metabolic disorders.

Case Studies

Several studies have explored the biological activity of similar compounds and their implications:

- Antifungal Activity : A study on structurally similar compounds highlighted their antifungal properties against Candida species. The presence of specific functional groups significantly influenced their minimum inhibitory concentration (MIC), suggesting a structure-activity relationship that could be applicable to this compound .

- Selectivity in Cytochrome P450 Inhibition : Research into related compounds demonstrated selective inhibition of cytochrome P450 enzymes involved in steroidogenesis, indicating that this compound may also exhibit similar selectivity patterns .

Comparative Analysis

The following table summarizes key characteristics of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₉H₅F₅O | Contains both difluoro and trifluoromethyl groups |

| 4'-Trifluoromethylacetophenone | C₉H₇F₃O | Lacks difluoro group |

| 2-Bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone | C₉H₆F₄BrO | Contains bromine instead of difluoro group |

Future Directions

Further research is essential to elucidate the precise mechanisms through which this compound exerts its biological effects. Investigations should focus on:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile.

- Mechanistic Studies : To clarify how this compound interacts at the molecular level with specific enzymes and receptors.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone?

- Answer : The compound is typically synthesized via Friedel-Crafts acylation , where a fluorinated benzaldehyde derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternative routes include nucleophilic substitution on pre-fluorinated aromatic precursors, followed by oxidation of alcohol intermediates to the ketone using CrO₃ or KMnO₄ . Purification often involves silica gel chromatography with solvent systems like ethyl acetate/methanol (90:10 v/v), as demonstrated in patent literature for analogous fluorinated ketones .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- ¹⁹F NMR : Resolves fluorine environments (e.g., difluoro and trifluoromethyl groups). Splitting patterns help confirm substitution positions .

- ¹H NMR : Identifies aromatic protons and acetyl methyl group (δ ~2.6 ppm). Coupling with fluorine may complicate interpretation .

- IR Spectroscopy : Strong carbonyl stretch (C=O) at ~1700 cm⁻¹ confirms ketone functionality .

- HPLC/MS : Validates purity and molecular weight (e.g., m/z calculated for C₉H₅F₅O: 224.03) .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

- Answer : The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, reducing electrophilic substitution reactivity. However, the ortho-difluoro arrangement creates steric hindrance, directing nucleophilic attacks to the para position relative to the acetyl group. For Suzuki-Miyaura coupling, optimized Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) are required to overcome electronic deactivation .

Q. What experimental strategies mitigate purification challenges caused by fluorinated byproducts?

- Answer :

- Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients (0.1% formic acid) to separate polar fluorinated impurities .

- Recrystallization : Solvent pairs like hexane/ethyl acetate exploit differential solubility of fluorinated vs. non-fluorinated species .

- Distillation : Reduced-pressure rectification isolates the ketone from high-boiling-point byproducts .

Q. How can contradictory ¹⁹F NMR data (e.g., unexpected splitting patterns) be resolved?

- Answer :

- Decoupling Experiments : Suppress scalar coupling between fluorine nuclei to simplify spectra .

- Computational Modeling : Density Functional Theory (DFT) simulations predict chemical shifts and coupling constants for structural validation .

- Comparative Analysis : Cross-reference with NIST-standardized spectra of analogous fluorinated acetophenones .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

- Answer : It serves as a key precursor for fluorinated spirocyclic compounds in kinase inhibitors. For example, in Example 318 of EP 4,374,877 A2, the ketone undergoes reductive amination to form a diazaspiro intermediate, which is further functionalized for antitumor activity . Reaction conditions (e.g., NaBH₄ in THF at 0°C) must balance ketone reactivity with stability of fluorinated groups .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC (silica GF254, UV detection) to avoid over-oxidation of intermediates .

- Safety : Fluorinated aromatic compounds may release HF under acidic conditions; use PTFE-lined reactors and neutralization protocols .

- Data Validation : Cross-check melting points and spectral data against NIST Chemistry WebBook entries to confirm batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。